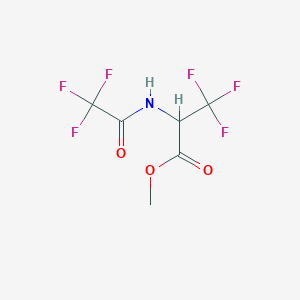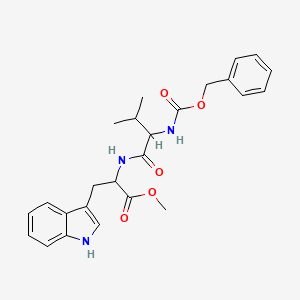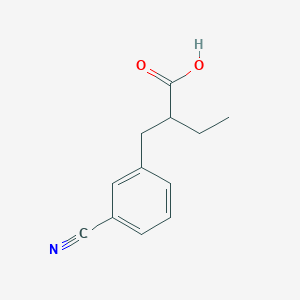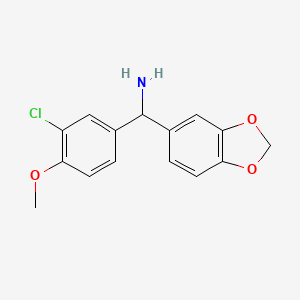
H-DL-Val-DL-Val-DL-Val-DL-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-VAL-VAL-VAL-VAL-OH is a tetrapeptide composed of four valine residues Valine is an essential amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-VAL-VAL-VAL-OH typically involves stepwise peptide synthesis. This process includes the protection of amino groups, coupling of amino acids, and deprotection steps. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of H-VAL-VAL-VAL-VAL-OH may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-VAL-VAL-VAL-VAL-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of valine residues, potentially altering the peptide’s properties.
Reduction: Reduction reactions can be used to break disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Substitution reactions often involve the use of protected amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated valine residues, while reduction can lead to the cleavage of disulfide bonds .
Applications De Recherche Scientifique
H-VAL-VAL-VAL-VAL-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: H-VAL-VAL-VAL-VAL-OH is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Mécanisme D'action
The mechanism of action of H-VAL-VAL-VAL-VAL-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the presence of other interacting molecules. For example, it may inhibit or activate certain enzymes, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-VAL-VAL-OH: A dipeptide of valine, used in similar research applications but with different properties due to its shorter chain length.
H-VAL-VAL-VAL-OH: A tripeptide of valine, also used in peptide synthesis studies and biological research.
Uniqueness
H-VAL-VAL-VAL-VAL-OH is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its longer chain length allows for more complex interactions with biological molecules and greater potential for therapeutic applications .
Propriétés
Formule moléculaire |
C20H38N4O5 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) |
Clé InChI |
DISYUNFKZRKPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
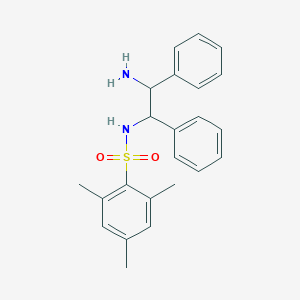
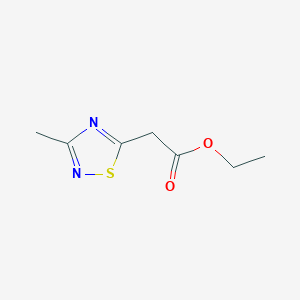
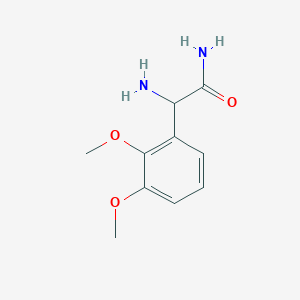
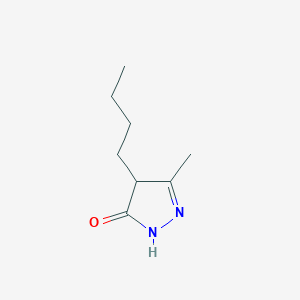
![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
